BMS-902483

α7 nAChR 5-HT3A selectivity off-target pharmacology

α7 nAChR researchers using electrophysiology face confounding 5-HT3A off-target effects with common agonists. BMS-902483 provides a selective solution: 5-HT3A IC50 of 480 nM (>100-fold vs. EVP-6124 at 4.0 nM; 4.7-fold vs. A-582941 at 102 nM). Human α7 Ki = 1.0 nM with moderate intrinsic efficacy (~60% of ACh max). Pre-established dose-occupancy: 64% at 0.1 mg/kg, ~90% at 3 mg/kg s.c. Supplied as ≥98% pure solid powder; DMSO-soluble; stored at -20°C; shipped blue ice.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 1192810-88-0
Cat. No. B606265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-902483
CAS1192810-88-0
SynonymsBMS-902483;  BMS 902483;  BMS902483.
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CN=C(O3)NC4=CC5=CC=CC=C5C=N4
InChIInChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1
InChIKeyZDTPXUKLGIDOCS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-902483 Compound Overview


BMS-902483 (CAS 1192810-88-0) is an α7 nicotinic acetylcholine receptor (nAChR) partial agonist that emerged from Bristol-Myers Squibb's spiroimidate series [1]. It inhibits [125I]-α-bungarotoxin binding to recombinant human α7 nAChRs with a Ki of 1.0 nM and evokes whole-cell currents reaching approximately 60% of the maximal acetylcholine response [2]. In rodent cognition models, BMS-902483 improves novel object recognition memory at a minimal effective dose (MED) of 0.1 mg/kg (s.c.) and reverses MK-801-induced executive function deficits at 3 mg/kg, with corresponding ex vivo α7 receptor occupancy ranging from 64% to ~90% [2].

Selective α7 partial agonism with differentiated 5-HT3A profile, supporting cleaner electrophysiology and FLIPR assays
Rodent cognition model fit: dose-occupancy dataset available for novel object recognition and attentional set-shifting
Moderate intrinsic efficacy (~60% of ACh max) appropriate for receptor desensitization and signaling studies

BMS-902483 Selectivity Advantage


α7 nAChR agonists and partial agonists display enormous variation in selectivity over the highly homologous 5-HT3A receptor, intrinsic efficacy, and in vivo target engagement [1]. Commonly used tool compounds such as EVP-6124 and A-582941 potently inhibit 5-HT3A receptors at concentrations that overlap with their α7 activity, introducing confounding off-target effects in behavioral and electrophysiological experiments [2]. BMS-902483 occupies a distinct pharmacological space defined by a specific combination of high α7 affinity, moderate intrinsic efficacy, and markedly weaker 5-HT3A antagonism, making it a non-substitutable reference agonist for studies requiring selective α7 partial agonism [1][2].

EVP-6124 / A-582941
May exhibit significant 5-HT3A antagonism at α7-active concentrations, potentially introducing off-target effects that confound behavioral and electrophysiological readouts.
BMS-933043
Shows higher intrinsic efficacy and lower α7 affinity; cannot replicate the moderate partial activation and dose-occupancy correlation profile of BMS-902483.

BMS-902483 vs. α7 Agonist Comparators


5-HT3A Off-Target Selectivity

In HEK293 cells expressing recombinant human 5-HT3A receptors, BMS-902483 exhibited an IC50 of 480 nM in a FLIPR Ca2+ flux assay, compared to 4.0 nM for EVP-6124 and 102 nM for A-582941 under identical assay conditions [1]. This represents a 120-fold weaker 5-HT3A inhibition versus EVP-6124 and a 4.7-fold improvement over A-582941 [1].

5-HT3A off-target selectivity
Head-to-head
BMS-902483 IC50 480 nM vs EVP-6124 4.0 nM / A-582941 102 nM
120-fold weaker than EVP-6124; 4.7-fold weaker than A-582941
May reduce off-target confounding in α7 functional assays
FLIPR Ca2+ flux assay, recombinant human 5-HT3A in HEK293 cells
α7 nAChR 5-HT3A selectivity off-target pharmacology

Human α7 nAChR Binding Affinity

BMS-902483 displaced [125I]-α-bungarotoxin binding to recombinant human α7 nAChRs with a Ki of 1.0 nM, whereas the later-stage clinical candidate BMS-933043 showed a Ki of 8.1 nM under comparable conditions [1][2]. This represents an 8-fold higher affinity for BMS-902483.

α7 binding affinity
Head-to-head
Ki 1.0 nM (vs BMS-933043 8.1 nM)
8-fold higher affinity
Supports lower working concentrations in binding and functional studies
[125I]-α-bungarotoxin displacement, recombinant human α7 nAChR
α7 nAChR binding affinity radioligand displacement Ki comparison

Intrinsic Efficacy Profile

In whole-cell voltage-clamp recordings, BMS-902483 elicited currents approximately 60% of the maximal acetylcholine response at human α7 nAChRs [1]. BMS-933043 produced a higher relative efficacy, reaching 67% (rat) to 78% (human) of the maximal acetylcholine response for net charge transfer [2]. The lower intrinsic efficacy of BMS-902483 may be advantageous for experiments where minimizing receptor desensitization is critical.

Intrinsic efficacy
Reported
BMS-902483 ~60% ACh max vs BMS-933043 67–78%
7–18 percentage points lower efficacy
Provides a distinct tool for desensitization and signaling studies
Whole-cell voltage clamp, human α7 nAChR in HEK293 cells; cross-study comparison
partial agonism intrinsic efficacy receptor desensitization α7 nAChR electrophysiology

In Vivo α7 Receptor Occupancy

BMS-902483 is among the few α7 partial agonists for which quantitative ex vivo receptor occupancy has been directly correlated with behavioral efficacy. At the MED of 0.1 mg/kg (s.c.) for novel object recognition, α7 occupancy was 64%; at the MED of 3 mg/kg for attentional set-shifting and auditory gating, occupancy reached approximately 90% [1]. Many widely used α7 tool compounds lack such occupancy data, limiting the interpretability of dose-response studies.

In vivo receptor occupancy
Reported
64% at 0.1 mg/kg (NOR); ~90% at 3 mg/kg (set-shift, gating)
Directly correlated with behavioral efficacy
Allows dose design with known receptor coverage, aiding study reproducibility
Mouse NOR, rat attentional set-shifting and auditory gating; ex vivo [125I]-BTX binding
receptor occupancy ex vivo binding cognition dose-response

BMS-902483 Applications


α7-Selective Electrophysiology & Ca2+ Flux

BMS-902483 is the preferred α7 partial agonist for patch-clamp or FLIPR experiments where concomitant 5-HT3A receptor modulation would confound results. Its 5-HT3A IC50 of 480 nM provides a >100-fold safety margin over EVP-6124 (IC50 4.0 nM) and a 4.7-fold margin over A-582941 (IC50 102 nM), ensuring that observed effects can be attributed to α7 nAChR activation with greater confidence [1].

Radioligand Binding & Autoradiography

With a human α7 Ki of 1.0 nM ([125I]-BTX displacement), BMS-902483 serves as a high-affinity reference ligand for competition binding assays and autoradiography protocols. Its 8-fold higher affinity over BMS-933043 (Ki 8.1 nM) allows detection of low-abundance receptor populations and reduces non-specific binding at low nanomolar concentrations [2][3].

Rodent Behavioral Pharmacology

Investigators designing rodent cognition studies can use BMS-902483 with the advantage that dose-occupancy relationships have been rigorously established. A dose of 0.1 mg/kg (s.c.) achieves 64% α7 occupancy sufficient for novel object recognition enhancement, while 3 mg/kg yields ~90% occupancy for executive function and sensory gating paradigms [2]. This pre-existing occupancy dataset eliminates the need for de novo target engagement assays in each study.

Partial Agonist Efficacy & Desensitization

The moderate intrinsic efficacy of BMS-902483 (~60% of ACh maximum) positions it as a reference partial agonist for investigating the relationship between agonist efficacy, receptor desensitization, and downstream signal transduction. Compared to higher-efficacy partial agonists such as BMS-933043 (67-78%), BMS-902483 may evoke less rapid desensitization, enabling prolonged receptor signaling studies [2][1].

Application
Selection Property
Validation Focus
α7-Selective Electrophysiology
Low 5-HT3A off-target activity
Verify α7-mediated currents in FLIPR or patch-clamp with minimal 5-HT3A interference
Radioligand Binding & Autoradiography
High-affinity α7 binding context
Confirm displacement of [125I]-BTX in target tissue at low nanomolar concentrations
Rodent Behavioral Pharmacology
Documented dose-occupancy relationship
Cross-reference receptor occupancy at behaviorally relevant doses
Partial Agonist Signaling Studies
Moderate intrinsic efficacy
Assess desensitization kinetics relative to full and higher-efficacy partial agonists

Technical Documentation Hub

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